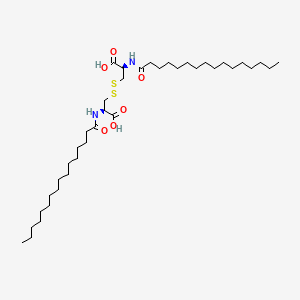
Dixanthogen
Overview
Description
Dixanthogen is an organosulfur compound with the general formula (ROC(S)S)₂, where R represents an alkyl or aryl group. It is typically a yellow solid and is the product of the oxidation of xanthate salts. This compound is structurally related to thiuram disulfides and is used in various industrial applications, particularly in the mining industry as a flotation agent for sulfide minerals .
Mechanism of Action
Target of Action
Dixanthogen is primarily used as an ectoparasiticide .
Biochemical Pathways
Given its role as an ectoparasiticide, it likely interferes with pathways critical to the survival and reproduction of parasites .
Result of Action
As an ectoparasiticide, it is expected to cause death or inhibit the growth of parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dixanthogen is commonly synthesized through the oxidation of xanthate salts. One typical method involves the oxidation of potassium ethyl xanthate with triiodide (I₃⁻) in an aqueous solution. The reaction conditions include maintaining an optimal pH, controlling the amount of triiodide, and optimizing the oxidation time. The formed this compound is then extracted into an organic solvent such as n-hexane .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The reaction parameters are carefully controlled to maximize yield and purity. The industrial process may also involve additional purification steps to remove impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dixanthogen undergoes several types of chemical reactions, including:
Oxidation: this compound is formed through the oxidation of xanthate salts.
Reduction: this compound can be reduced back to xanthate salts under certain conditions.
Substitution: This compound can participate in substitution reactions where the alkyl or aryl group ® is replaced by another group.
Common Reagents and Conditions
Oxidation: Triiodide (I₃⁻) is commonly used as an oxidizing agent in the formation of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used to reduce this compound back to xanthate salts.
Substitution: Various nucleophiles can be used in substitution reactions to replace the alkyl or aryl group in this compound.
Major Products Formed
Oxidation: The major product is this compound itself.
Reduction: The major products are xanthate salts.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Dixanthogen has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiuram Disulfides: Dixanthogen is structurally related to thiuram disulfides, which have the general formula (R₂NCS)₂.
Xanthates: Xanthates are the precursors to this compound and have the general formula ROC(S)S⁻.
Dithiocarbamates: Dithiocarbamates are another class of organosulfur compounds with the general formula R₂NC(S)S⁻.
Uniqueness of this compound
This compound is unique in its ability to form a stable hydrophobic layer around mineral particles, making it particularly effective as a flotation agent in the mining industry. Its structural similarity to thiuram disulfides and xanthates allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIGODVHAVLZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SSC(=S)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041672 | |
| Record name | Diethyl dithiobis(thionoformate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-55-6 | |
| Record name | Dixanthogen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dixanthogen [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dixanthogen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dixanthogen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), OC,OC'-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl dithiobis(thionoformate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dixanthogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIXANTHOGEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4CQ46FDM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















